molecular formula C8H10BrFO5 B13674993 Diethyl 2-bromo-2-fluoro-3-oxobutanedioate CAS No. 2707-82-6

Diethyl 2-bromo-2-fluoro-3-oxobutanedioate

Cat. No.: B13674993
CAS No.: 2707-82-6
M. Wt: 285.06 g/mol
InChI Key: QCXOQJVDTYDTCT-UHFFFAOYSA-N
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Description

Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C8H11BrF2O5. It is a derivative of butanedioic acid and contains both bromine and fluorine atoms, making it a unique compound with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-bromo-2-fluoro-3-oxobutanedioate typically involves the reaction of diethyl oxalate with bromine and fluorine sources under controlled conditions. One common method is to react diethyl oxalate with bromine in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromo-2-fluoro-3-oxobutanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-bromo-2-fluoro-3-oxobutanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-bromo-2-fluoro-3-oxobutanedioate involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. This reactivity is exploited in the synthesis of complex molecules and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for a wider range of chemical transformations compared to similar compounds .

Properties

CAS No.

2707-82-6

Molecular Formula

C8H10BrFO5

Molecular Weight

285.06 g/mol

IUPAC Name

diethyl 2-bromo-2-fluoro-3-oxobutanedioate

InChI

InChI=1S/C8H10BrFO5/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2/h3-4H2,1-2H3

InChI Key

QCXOQJVDTYDTCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C(=O)OCC)(F)Br

Origin of Product

United States

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